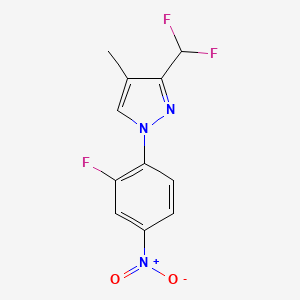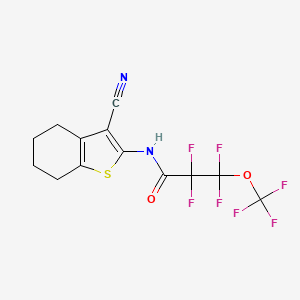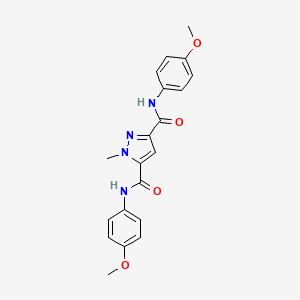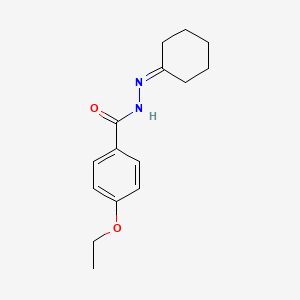![molecular formula C21H25N3O4 B10906817 4-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-N-(3-methylphenyl)-4-oxobutanamide](/img/structure/B10906817.png)
4-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-N-(3-methylphenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(3-METHYLPHENYL)-4-OXOBUTANAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a hydrazone linkage and is characterized by the presence of both methoxy and methyl substituents on its aromatic rings, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(3-METHYLPHENYL)-4-OXOBUTANAMIDE typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Coupling Reaction: The hydrazone is then coupled with 3-methylphenylacetic acid under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and catalyst use to maximize yield and purity. Common solvents include ethanol or methanol, and reactions are typically conducted under reflux conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the methoxy groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens or nitrating agents for electrophilic aromatic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Antimicrobial Activity: Exhibits potential antimicrobial properties against various bacterial strains.
Anticancer Research: Investigated for its cytotoxic effects on cancer cell lines.
Industry:
Pharmaceuticals: Used in the development of new pharmaceutical agents.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(3-METHYLPHENYL)-4-OXOBUTANAMIDE involves its interaction with cellular targets such as enzymes and receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound’s aromatic rings enable it to intercalate with DNA, disrupting cellular processes.
Comparison with Similar Compounds
- 4-{2-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(3-METHYLPHENYL)-4-OXOBUTANAMIDE
- 4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(4-METHYLPHENYL)-4-OXOBUTANAMIDE
Comparison:
- Structural Differences: The position and type of substituents on the aromatic rings can significantly affect the compound’s reactivity and biological activity.
- Unique Properties: The presence of both methoxy and methyl groups in 4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(3-METHYLPHENYL)-4-OXOBUTANAMIDE provides a unique combination of electronic and steric effects, enhancing its potential as a versatile intermediate in organic synthesis.
This detailed overview should provide a comprehensive understanding of 4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(3-METHYLPHENYL)-4-OXOBUTANAMIDE, its preparation, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C21H25N3O4 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N'-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]-N-(3-methylphenyl)butanediamide |
InChI |
InChI=1S/C21H25N3O4/c1-14-6-5-7-16(12-14)22-20(25)10-11-21(26)24-23-15(2)18-9-8-17(27-3)13-19(18)28-4/h5-9,12-13H,10-11H2,1-4H3,(H,22,25)(H,24,26)/b23-15+ |
InChI Key |
ZXGDHEGOJMXNCN-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)N/N=C(\C)/C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)NN=C(C)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(2E)-2-benzylidenehydrazinyl]-6-methoxy-2-phenylpyrimidine](/img/structure/B10906775.png)
![N'~4~,N'~5~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide](/img/structure/B10906781.png)
![N-[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10906782.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10906783.png)
![5-(2-chlorophenyl)-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one](/img/structure/B10906790.png)
![Bis[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] hexanedioate](/img/structure/B10906805.png)
![N-(4-ethylphenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10906824.png)
![2-[(4-ethoxyphenyl)amino]-N'-[(E)-pyridin-2-ylmethylidene]butanehydrazide](/img/structure/B10906829.png)
![2-(4-hydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B10906835.png)
